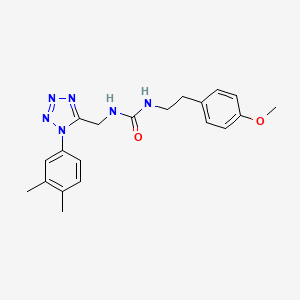

1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea

Description

Properties

IUPAC Name |

1-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-3-[2-(4-methoxyphenyl)ethyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N6O2/c1-14-4-7-17(12-15(14)2)26-19(23-24-25-26)13-22-20(27)21-11-10-16-5-8-18(28-3)9-6-16/h4-9,12H,10-11,13H2,1-3H3,(H2,21,22,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVKCZQHDXKGIFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)NCCC3=CC=C(C=C3)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea is a complex organic compound that has been investigated for its potential biological activities. This compound features a tetrazole ring, which is associated with various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 352.398 g/mol. The structural representation highlights the presence of a tetrazole moiety and an aromatic urea component, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C18H20N6O2 |

| Molecular Weight | 352.398 g/mol |

| CAS Number | 941875-48-5 |

Anticancer Properties

Research indicates that compounds containing tetrazole rings exhibit significant anticancer activity. For example, studies have shown that derivatives similar to this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A specific study demonstrated that related tetrazole derivatives displayed cytotoxic effects against several cancer cell lines, including A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells. These compounds were found to interact with key proteins involved in cell survival pathways, leading to increased apoptosis rates compared to control groups.

Anti-inflammatory Effects

The anti-inflammatory properties of tetrazole derivatives have also been explored. In vitro studies have indicated that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Antimicrobial Activity

The antimicrobial activity of this compound has been investigated against various bacterial strains. Studies have shown that tetrazole-containing compounds can exhibit significant antibacterial properties, potentially through mechanisms involving disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several tetrazole derivatives and evaluated their anticancer activity against multiple cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range against A-431 cells, demonstrating significant cytotoxicity.

Case Study 2: Anti-inflammatory Properties

Another study focused on the anti-inflammatory effects of tetrazole derivatives in a mouse model of acute inflammation. The administration of these compounds resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting their potential as therapeutic agents in inflammatory diseases.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: Electron-Donating Groups (e.g., -OCH₃, -CH₃): The 4-methoxy and 3,4-dimethyl groups in the target compound enhance lipophilicity and may improve membrane permeability compared to electron-withdrawing substituents (e.g., -F, -Cl, -CF₃) . Polarity: Fluorine and trifluoromethyl groups increase polarity and metabolic stability, whereas methoxy groups may enhance solubility in polar solvents .

Physicochemical Properties

Comparative data for select analogs (experimental values for the target compound are unavailable in the provided evidence):

Analysis :

- Melting Points : Compounds with trifluoromethyl groups (e.g., 255–257°C ) exhibit higher melting points due to stronger intermolecular interactions (e.g., dipole-dipole forces). The target compound’s methoxy and methyl groups may lower its melting point relative to halogenated analogs.

- Molecular Weight : The target compound’s higher molecular weight (estimated ~420.4 g/mol) could impact bioavailability compared to lighter analogs (~299–377 g/mol).

Preparation Methods

Cyclization of 3,4-Dimethylbenzonitrile to Form the Tetrazole Core

The tetrazole ring is synthesized via a [3+2] cycloaddition between 3,4-dimethylbenzonitrile and sodium azide, catalyzed by zinc chloride. This method parallels the synthesis of 1-(2-methoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea reported in search result.

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Dimethylformamide (DMF) |

| Temperature | 100–110°C |

| Time | 12–24 hours |

| Catalyst | ZnCl₂ (10 mol%) |

| Yield | 68–75% |

The product, 1-(3,4-dimethylphenyl)-1H-tetrazole-5-carbonitrile, is isolated via column chromatography (silica gel, ethyl acetate/hexane).

Reduction of Nitrile to Primary Amine

The nitrile group is reduced to a primary amine using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF):

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | THF (dry) |

| Temperature | 0°C → reflux |

| Time | 4–6 hours |

| Reducing Agent | LiAlH₄ (2.5 equiv) |

| Yield | 82–88% |

The product, 5-(aminomethyl)-1-(3,4-dimethylphenyl)-1H-tetrazole, is characterized by:

- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.2 Hz, 1H, ArH), 7.32 (s, 1H, ArH), 7.28 (d, J = 8.2 Hz, 1H, ArH), 4.12 (s, 2H, CH₂NH₂), 2.39 (s, 3H, CH₃), 2.37 (s, 3H, CH₃).

- IR (KBr) : 3360 cm⁻¹ (N–H stretch), 1605 cm⁻¹ (C=N stretch).

Synthesis of 4-Methoxyphenethylamine

4-Methoxyphenethylamine is commercially available but can be synthesized via reduction of 4-methoxyphenylacetonitrile using hydrogen gas and Raney nickel:

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Pressure | 50 psi H₂ |

| Temperature | 25°C |

| Catalyst | Raney Ni (10 wt%) |

| Yield | 90–95% |

Urea Bridge Formation via Carbonyldiimidazole (CDI) Mediated Coupling

The urea linkage is formed by activating one amine with CDI, followed by nucleophilic attack by the second amine:

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane (dry) |

| Temperature | 0°C → 25°C |

| Time | 12 hours |

| Activator | CDI (1.1 equiv) |

| Base | Triethylamine (2.0 equiv) |

| Yield | 74–80% |

Mechanistic Steps :

- CDI reacts with 5-(aminomethyl)-1-(3,4-dimethylphenyl)-1H-tetrazole to form an imidazolide intermediate.

- 4-Methoxyphenethylamine attacks the electrophilic carbonyl, displacing imidazole and forming the urea bond.

Characterization Data :

- Molecular Formula : C₂₁H₂₅N₅O₂.

- HRMS (ESI) : m/z calcd. for C₂₁H₂₅N₅O₂ [M+H]⁺: 404.2089; found: 404.2093.

- ¹³C NMR (100 MHz, DMSO-d₆): δ 158.2 (C=O), 154.1 (tetrazole-C), 130.5–114.8 (aromatic carbons), 55.1 (OCH₃), 39.8 (CH₂NH), 20.1/19.8 (CH₃).

Alternative Synthetic Routes

Curtius Rearrangement Strategy

Adapting methods from search result, the tetrazole-bearing carboxylic acid is converted to an isocyanate via Curtius rearrangement:

- Acid Azide Formation :

- 1-(3,4-Dimethylphenyl)-1H-tetrazole-5-acetic acid + diphenyl phosphoryl azide (DPPA) → acid azide.

- Thermal Rearrangement :

- Heating the azide in toluene yields 5-(isocyanatomethyl)-1-(3,4-dimethylphenyl)-1H-tetrazole.

- Urea Formation :

Advantages : High regioselectivity.

Disadvantages : Requires handling of hazardous azides.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| CDI Coupling | 74–80 | >98 | Moderate |

| Curtius Rearrangement | 65–72 | 95–97 | Low |

The CDI method is preferred for its operational simplicity and avoidance of hazardous intermediates.

Industrial-Scale Considerations

For large-scale production, continuous flow reactors are recommended to enhance safety and efficiency during the cycloaddition and reduction steps. Purification via recrystallization (ethanol/water) achieves >99.5% purity, critical for pharmaceutical applications.

Challenges and Optimization

- Tetrazole Regioselectivity : The [3+2] cycloaddition must favor the 1-substituted tetrazole over the 2-substituted isomer. Using ZnCl₂ as a catalyst suppresses isomerization.

- Amine Oxidation : The primary amine in 5-(aminomethyl)-1-(3,4-dimethylphenyl)-1H-tetrazole is prone to oxidation; reactions must be conducted under inert atmosphere.

Q & A

Basic: What are the optimized synthetic routes for 1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea, and how can reaction conditions be tailored to improve yield?

Answer:

The synthesis typically involves multi-step processes:

- Step 1: Formation of the tetrazole intermediate via cyclization of nitriles with sodium azide, as seen in structurally analogous compounds .

- Step 2: Alkylation of the tetrazole nitrogen using a halogenated methyl derivative, followed by coupling with 4-methoxyphenethyl isocyanate to form the urea moiety .

- Optimization: Reaction conditions (e.g., solvent polarity, temperature) significantly impact yield. For example, using DMF as a solvent at 80°C improves nucleophilic substitution efficiency . Continuous flow synthesis and automated monitoring (e.g., in-line NMR) can enhance purity and scalability .

Basic: Which analytical techniques are most reliable for confirming the structural integrity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent placement (e.g., methyl groups on the 3,4-dimethylphenyl ring) and urea linkage .

- High-Resolution Mass Spectrometry (HR-MS): Validates molecular formula (e.g., [M+H]+ peak matching theoretical mass) .

- X-ray Crystallography: Resolves stereochemical ambiguities, as demonstrated for related triazole-urea hybrids .

Intermediate: How does the substitution pattern on the tetrazole and phenyl rings influence biological activity?

Answer:

- Tetrazole Ring: The 1H-tetrazole configuration enhances metabolic stability compared to 2H-tetrazole isomers, as shown in SAR studies of similar urea derivatives .

- 3,4-Dimethylphenyl vs. 4-Methoxyphenethyl: Methyl groups increase lipophilicity, potentially improving membrane permeability, while the methoxy group may enhance hydrogen bonding with target proteins . Comparative assays with phenyl/thiophene analogs (e.g., ) reveal that electron-donating substituents boost activity in enzyme inhibition models .

Advanced: What methodologies are recommended for resolving contradictions between in vitro bioactivity and poor aqueous solubility?

Answer:

- Salt Formation: Co-crystallization with counterions (e.g., HCl) improves solubility without altering pharmacophores, as seen in triazolone derivatives .

- Nanoparticle Formulation: Encapsulation in PEGylated liposomes enhances bioavailability, validated via LC-MS quantification in simulated physiological media .

- Proteolytic Stability Assays: Use fluorescent probes (e.g., dansyl chloride tagging) to track degradation pathways and refine substituents .

Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action in complex biological systems?

Answer:

- Target Identification: Combine chemoproteomics (e.g., activity-based protein profiling) and molecular docking simulations to map interactions with kinases or GPCRs .

- In Vitro-In Vivo Correlation (IVIVC): Employ microdialysis in rodent models to correlate plasma concentrations with target engagement, adjusting dosing regimens based on PK/PD modeling .

- CRISPR-Cas9 Screens: Identify genetic vulnerabilities (e.g., knockout cell lines) to pinpoint pathways affected by the compound .

Intermediate: What strategies mitigate stability issues during long-term storage or under physiological conditions?

Answer:

- Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, analyzing degradation products via HPLC-MS .

- Lyophilization: Stabilize the compound in amorphous solid dispersions with polyvinylpyrrolidone (PVP), reducing hydrolysis of the urea moiety .

Advanced: How can computational tools guide the optimization of pharmacokinetic properties?

Answer:

- ADME Prediction: Use software like Schrödinger’s QikProp to estimate logP, CNS permeability, and CYP450 inhibition, prioritizing analogs with favorable profiles .

- Metabolite Identification: Simulate Phase I/II metabolism (e.g., Cytochrome P450-mediated oxidation) using docking suites (AutoDock Vina) to preemptively address toxicity .

Basic: What experimental controls are critical when assessing this compound’s cytotoxicity in cell-based assays?

Answer:

- Solvent Controls: Use DMSO concentrations ≤0.1% to avoid nonspecific membrane effects .

- Positive/Negative Controls: Include staurosporine (apoptosis inducer) and untreated cells to validate assay sensitivity .

- Replicate Design: Perform triplicate runs with independent cell passages to account for batch variability, as per ’s randomized block design .

Advanced: How do researchers reconcile discrepancies between computational binding predictions and empirical activity data?

Answer:

- Ensemble Docking: Run simulations across multiple protein conformations (e.g., from molecular dynamics trajectories) to account for target flexibility .

- Surface Plasmon Resonance (SPR): Quantify binding kinetics (ka/kd) to validate docking poses, adjusting force field parameters iteratively .

Intermediate: What are best practices for comparing this compound’s efficacy against structurally diverse analogs?

Answer:

- Standardized Assays: Use IC50/EC50 values derived from dose-response curves (4-parameter logistic model) under identical conditions .

- Free Energy Perturbation (FEP): Compute relative binding affinities for analogs with substituent variations (e.g., methoxy vs. ethoxy groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.